molecular formula C24H42O2 B14344417 Tetracosa-2,4,6-trienoic acid CAS No. 92935-32-5

Tetracosa-2,4,6-trienoic acid

Cat. No.: B14344417
CAS No.: 92935-32-5
M. Wt: 362.6 g/mol
InChI Key: GNSWRYNVMWMREV-UHFFFAOYSA-N
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Description

Tetracosa-2,4,6-trienoic acid is a hypothetical or less-studied conjugated trienoic fatty acid with a 24-carbon chain and double bonds at positions 2, 4, and 5.

Properties

CAS No.

92935-32-5

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

tetracosa-2,4,6-trienoic acid

InChI

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h18-23H,2-17H2,1H3,(H,25,26)

InChI Key

GNSWRYNVMWMREV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosa-2,4,6-trienoic acid typically involves the preparation of fatty acid methyl esters followed by selective hydrogenation and isomerization processes. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron reagents in Suzuki–Miyaura coupling reactions is also explored for the synthesis of complex fatty acids .

Chemical Reactions Analysis

Types of Reactions

Tetracosa-2,4,6-trienoic acid undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form epoxides or hydroxylated derivatives.

    Reduction: Hydrogenation to reduce double bonds, forming saturated fatty acids.

    Substitution: Halogenation or other substitution reactions at the double bond positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).

    Reducing Agents: Hydrogen gas (H2) with palladium (Pd) catalyst.

    Substitution Reagents: Halogens (Cl2, Br2) under controlled conditions.

Major Products

    Epoxides: Formed through epoxidation reactions.

    Hydroxylated Derivatives: Resulting from oxidation.

    Saturated Fatty Acids: Produced via hydrogenation.

Scientific Research Applications

Tetracosa-2,4,6-trienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tetracosa-2,4,6-trienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated triene structure allows it to participate in redox reactions and modulate signaling pathways. For example, it can activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tetracosa-2,4,6-trienoic acid (theoretical) with shorter-chain trienoic acids discussed in the evidence, focusing on structural, synthetic, and biological aspects.

Structural and Chemical Properties

Trienoic acids vary in chain length and double-bond positions, which influence their physical and chemical behaviors:

Compound Name Chain Length Molecular Formula Molecular Weight (g/mol) Double Bond Positions Key Properties/Applications
Hepta-2,4,6-trienoic acid C7 C₇H₈O₂ 124.14 2,4,6 Precursor in fungal metabolites
Octa-2,4,6-trienoic acid C8 C₈H₁₀O₂ 138.16 2,4,6 Antioxidant/anti-inflammatory esters
Deca-2,4,6-trienoic acid C10 C₁₀H₁₂O₂ 168.19 2,4,6 Linked to alcohol dependence studies
Dodeca-2,4,6-trienoic acid C12 C₁₂H₁₄O₂ 190.24 2,4,6 NMR-characterized synthetic analog
This compound C24 C₂₄H₄₀O₂ 368.58 (theoretical) 2,4,6 Limited data; hypothetical
  • Chain Length and Solubility: Shorter-chain analogs (C7–C12) exhibit higher solubility in polar solvents compared to longer chains like this compound, which would likely be more lipophilic .
  • Conjugation Effects: Conjugated double bonds enhance stability and reactivity, as seen in octa-2,4,6-trienoic acid’s use in synthesizing bioactive esters .

Thermal and Oxidative Stability

  • Trienoic Acids in Plant Mutants: Studies on Arabidopsis mutants (e.g., vte2-1) reveal that trienoic fatty acids like α-linolenic acid (C18:3) generate oxidation products (e.g., malondialdehyde) that upregulate stress-response genes (e.g., GST1) .

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